molecular formula C23H25FN6O5S2 B609981 PF-06439015 mesylate CAS No. 1565822-20-9

PF-06439015 mesylate

Numéro de catalogue: B609981
Numéro CAS: 1565822-20-9
Poids moléculaire: 548.6084
Clé InChI: CVPQOLHPYNCJHK-RSUIGRPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-06439015 mesylate (chemical formula: C22H23FN6O3S · CH3SO3H) is a methanesulfonate salt of the parent compound PF-06439013. While its exact therapeutic application remains under investigation, its structural features align with compounds targeting enzymatic pathways in oncology or inflammatory diseases. Limited published data exist on its pharmacokinetics or clinical efficacy, necessitating comparative analysis with established mesylate-based drugs.

Propriétés

Numéro CAS

1565822-20-9

Formule moléculaire

C23H25FN6O5S2

Poids moléculaire

548.6084

Nom IUPAC

(R)-2-(5-(6-amino-5-((R)-1-(5-fluoro-2-(2H-1,2,3-triazol-2-yl)phenyl)ethoxy)pyridin-3-yl)-4-methylthiazol-2-yl)propane-1,2-diol mesylate

InChI

InChI=1S/C22H23FN6O3S.CH4O3S/c1-12-19(33-21(28-12)22(3,31)11-30)14-8-18(20(24)25-10-14)32-13(2)16-9-15(23)4-5-17(16)29-26-6-7-27-29;1-5(2,3)4/h4-10,13,30-31H,11H2,1-3H3,(H2,24,25);1H3,(H,2,3,4)/t13-,22-;/m1./s1

Clé InChI

CVPQOLHPYNCJHK-RSUIGRPMSA-N

SMILES

O[C@H](CC1=NC(C)=C(C2=CC(O[C@@H](C3=CC(F)=CC=C3N4N=CC=N4)C)=C(N)N=C2)S1)COS(C)(=O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PF-06439015;  PF 06439015;  PF06439015;  PF-06439015 mesylate; 

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Nafamostat Mesylate
  • Therapeutic Use : Anticoagulant during continuous kidney replacement therapy (CKRT) in critically ill patients .
  • Mechanism : Serine protease inhibitor, preventing filter clotting by inhibiting thrombin and other coagulation factors.
  • Key Findings: No significant dose-response relationship between 5–30 mg/hr doses and filter life during CKRT . Lacks evidence-based guidelines despite widespread use in Japan .
  • Advantage : Preferred in high bleeding-risk scenarios due to short half-life and reversible inhibition .
Nelfinavir Mesylate
  • Therapeutic Use : HIV-1 protease inhibitor with secondary activity against herpesviruses (HSV-1/HSV-2) and Kaposi’s sarcoma .
  • Mechanism : Blocks viral particle maturation and export.
  • Key Findings :
    • Clinical trials underway for Kaposi’s sarcoma (NCT03077451) .
    • Demonstrates broader antiviral activity beyond HIV .
Sorafenib Mesylate
  • Therapeutic Use : FDA-approved kinase inhibitor for advanced renal cancer .
  • Mechanism : Targets Raf kinase, VEGF, and PDGF receptors.
  • Advantage: First-line treatment for renal carcinoma with proven survival benefits .
Cetyl Tranexamate Mesylate
  • Therapeutic Use : Topical agent for skin discoloration .
  • Mechanism : Inhibits tyrosinase, reducing melanin synthesis.
  • Key Findings :
    • Superior skin penetration compared to tranexamic acid due to lipid-like structure .
    • Enables sustained release of active compounds .

Pharmacokinetic and Solubility Profiles

Compound Solubility Advantage Pharmacokinetic Insight
PF-06439015 mesylate Likely enhanced aqueous solubility (mesylate salt) Under investigation
Nafamostat mesylate Short half-life suitable for CKRT No dose-response in filter clotting
Nelfinavir mesylate Formulated for oral bioavailability Broad-spectrum antiviral activity
Cetyl tranexamate mesylate Lipophilic for dermal delivery Clinically validated for topical use

Clinical and Preclinical Data

This compound :

  • Potential applications inferred from structural analogs (e.g., kinase inhibitors like sorafenib) .

Nafamostat vs. Heparin/Citrate :

  • Requires comparative studies to establish superiority in CKRT .
  • Current use is empirical, highlighting the need for robust clinical data .

Sorafenib Mesylate :

  • Gold standard for renal cancer with a 2005 FDA approval .

Q & A

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :
  • Physiologically Based PK (PBPK) Modeling : Simulate drug distribution in virtual human populations to identify bioavailability barriers (e.g., efflux transporters). Validate with paired in vitro-in vivo extrapolation (IVIVE) .
  • Tissue Microdialysis : Measure free drug concentrations in target tissues (e.g., bone marrow) to confirm therapeutic thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06439015 mesylate
Reactant of Route 2
Reactant of Route 2
PF-06439015 mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.